molecular formula C20H18N6O2S2 B4547990 N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}-2-phenoxyacetamide

N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}-2-phenoxyacetamide

Cat. No.: B4547990
M. Wt: 438.5 g/mol
InChI Key: SFTNQQWBPLVNMR-UHFFFAOYSA-N
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Description

N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}-2-phenoxyacetamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes a triazole and thiadiazine ring, makes it a valuable candidate for drug design and development.

Scientific Research Applications

N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}-2-phenoxyacetamide has several scientific research applications:

    Chemistry: It is used as a synthetic intermediate in the preparation of other complex organic molecules.

    Biology: The compound exhibits significant antimicrobial and antiviral activities, making it useful in biological studies.

    Medicine: Due to its anticancer and anti-inflammatory properties, it is being investigated for potential therapeutic applications.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals

Preparation Methods

The synthesis of N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}-2-phenoxyacetamide involves several steps. The general synthetic route includes the formation of the triazolothiadiazine core, followed by the introduction of the phenyl and phenoxyacetamide groups. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve microwave irradiation to accelerate the reaction process .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring. Common reagents and conditions used in these reactions include organic solvents like ethanol and catalysts such as palladium on carbon. .

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects. The triazolothiadiazine core allows it to form specific interactions with different target receptors, enhancing its bioactivity .

Comparison with Similar Compounds

N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}-2-phenoxyacetamide is unique due to its specific triazolothiadiazine structure. Similar compounds include:

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but differ in their substituents.

    1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These are isomeric variants with different ring fusion patterns.

    1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric variant with a different ring fusion.

    1,2,3-triazolo[5,1-b][1,3,4]thiadiazines: Yet another isomeric variant

These similar compounds highlight the versatility and potential of the triazolothiadiazine scaffold in drug design and development.

Properties

IUPAC Name

N-[[2-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S2/c1-12-10-14(18-25-26-13(2)23-24-20(26)30-18)8-9-16(12)21-19(29)22-17(27)11-28-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H2,21,22,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTNQQWBPLVNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)NC(=S)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}-2-phenoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}-2-phenoxyacetamide
Reactant of Route 3
Reactant of Route 3
N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}-2-phenoxyacetamide
Reactant of Route 4
Reactant of Route 4
N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}-2-phenoxyacetamide
Reactant of Route 5
Reactant of Route 5
N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}-2-phenoxyacetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}-2-phenoxyacetamide

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